1-Chloro-2-nitrobenzene
Overview
Description
1-Chloro-2-nitrobenzene was reduced to o-chloroaniline by using 5% platinum on carbon with ammonium formale or forinic acid as hydrogen donor. Reaction of this compound with dinitrogen pentoxide in dichloromethane is strongly catalysed by H-Faujasite-720(zeolite).
This compound is a C-nitro compound that is nitrobenzene in which one of the ortho- hydrogens has been replced by chlorine. It is a C-nitro compound and a member of monochlorobenzenes.
O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999)
Mechanism of Action
Target of Action
1-Chloro-2-nitrobenzene is a C-nitro compound that is nitrobenzene in which one of the ortho-hydrogens has been replaced by chlorine . It primarily targets aromatic compounds, particularly benzene derivatives, due to its electrophilic nature .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . This process occurs in two steps:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
This compound can undergo nucleophilic aromatic substitution reactions . The phenylhydroxylamine that results from partial reduction of the nitro group can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol .
Pharmacokinetics
This compound has a molecular mass of 157.6, a boiling point of 246°C, and a melting point of 33°C . It has a density of 1.4 g/cm³ and is insoluble in water . Its vapour pressure at 20°C is 0.6 kPa, indicating that it can exist in the air in a vapor form . These properties impact its bioavailability and distribution in the environment.
Result of Action
The result of the action of this compound is the formation of new compounds through electrophilic aromatic substitution and nucleophilic aromatic substitution . These reactions can lead to the formation of a variety of products, depending on the specific conditions and reactants involved.
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It is combustible and can cause fire or explosion . It gives off irritating or toxic fumes in a fire . It is also toxic if swallowed, harmful in contact with skin, and toxic to aquatic life . Therefore, it is crucial to handle this compound with care, ensuring good ventilation, preventing dust dispersion, and using protective clothing .
Biochemical Analysis
Biochemical Properties
The available data does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
1-Chloro-2-nitrobenzene is known to be toxic and can cause damage to the blood system and the liver through prolonged or repeated exposure . Chronic exposure may cause liver damage and symptoms such as fatigue, dizziness, headache, insomnia, and weight loss .
Molecular Mechanism
It is known that the compound is a strong oxidant and can react violently with other substances .
Temporal Effects in Laboratory Settings
It is known that the compound decomposes on burning, producing toxic and corrosive fumes of nitrogen oxides, chlorine, hydrogen chloride, and phosgene .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Metabolic Pathways
There is currently no available data on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-chloro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCFYVKQTRLZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Record name | O-NITROCHLOROBENZENE | |
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Record name | 1-CHLORO-2-NITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0020280 | |
Record name | 1-Chloro-2-nitrobenzene | |
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Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | O-NITROCHLOROBENZENE | |
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Record name | o-Nitrochlorobenzene | |
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Boiling Point |
475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C | |
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Flash Point |
261 °F (NTP, 1992), 127 °C, 124 °C c.c. | |
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Record name | o-Nitrochlorobenzene | |
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Solubility |
less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none | |
Record name | O-NITROCHLOROBENZENE | |
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Density |
1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03 | |
Record name | O-NITROCHLOROBENZENE | |
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Vapor Density |
5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
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Color/Form |
Yellow crystals, Monoclinic needles | |
CAS No. |
88-73-3, 25167-93-5 | |
Record name | O-NITROCHLOROBENZENE | |
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Record name | 1-Chloro-2-nitrobenzene | |
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Record name | 1-Chloro-2-nitrobenzene | |
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Record name | Chloronitrobenzene (mixed isomers) | |
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Record name | Benzene, 1-chloro-2-nitro- | |
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Record name | 1-chloro-2-nitrobenzene | |
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Record name | O-CHLORONITROBENZENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
90 to 91 °F (NTP, 1992), 32 °C, 33 °C | |
Record name | O-NITROCHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4063 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-CHLORO-2-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-CHLORO-2-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.